![molecular formula C10H14N6O2S B2450069 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide CAS No. 1521098-42-9](/img/structure/B2450069.png)
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide, also known as EMBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EMBI is a sulfonamide derivative that contains a tetrazole ring and an ethylamino group. It has been studied for its pharmacological properties, including its mechanism of action and its potential as a therapeutic agent.
Scientific Research Applications
Anticancer Activity
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide derivatives have been synthesized and studied for their anticancer properties. Research has shown that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including human colorectal carcinoma and human cervix carcinoma. For example, one study found that certain benzenesulfonamide derivatives displayed marked anticancer activity with low IC50 values against HeLa and HCT116 cell lines (Karakuş et al., 2018). Another study indicated that novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives possess potential anticancer activity (Sławiński et al., 2012).
Radioligand Development
Benzenesulfonamide derivatives have been utilized in the development of positron emission tomography (PET) radioligands. For instance, a study synthesized N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide as a new potential PET selective CB2 radioligand, demonstrating its utility in imaging and research applications (Gao et al., 2014).
Antibacterial Agents
Several benzenesulfonamide derivatives have been evaluated as potent antibacterial agents. Research indicates that these compounds exhibit strong activity against various bacterial strains. For example, a study on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides found them to be effective antibacterial agents with moderate to weak enzyme inhibitory properties (Abbasi et al., 2015).
Enzyme Inhibition
Research has also explored the role of benzenesulfonamide derivatives in enzyme inhibition. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been studied as inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases like glaucoma, epilepsy, obesity, and cancer. These compounds have shown potent inhibition of specific isoforms, making them interesting candidates for further pharmacological studies (Lolak et al., 2019).
properties
IUPAC Name |
4-(ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-3-11-8-4-6-9(7-5-8)19(17,18)14-10-12-15-16(2)13-10/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHISIYMCJKTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.